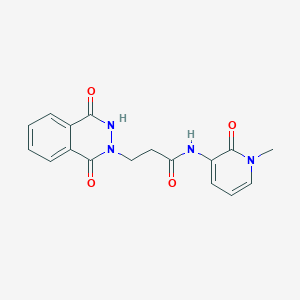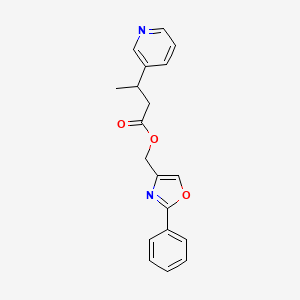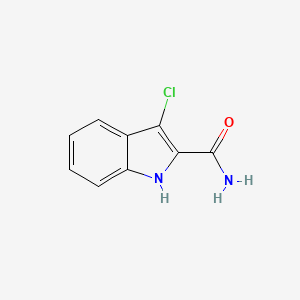
1-Chloro-3-cyclohexylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-cyclohexylpropan-2-one, also known as CCPO, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CCPO is a derivative of cyclohexanone and has been studied for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-cyclohexylpropan-2-one is not fully understood, but it is believed to modulate various biological pathways. In cancer research, 1-Chloro-3-cyclohexylpropan-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. 1-Chloro-3-cyclohexylpropan-2-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. In Alzheimer's disease research, 1-Chloro-3-cyclohexylpropan-2-one has been shown to inhibit the formation of beta-amyloid plaques by modulating the activity of enzymes involved in beta-amyloid production.
Biochemical and Physiological Effects
1-Chloro-3-cyclohexylpropan-2-one has been shown to have various biochemical and physiological effects. In cancer research, 1-Chloro-3-cyclohexylpropan-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-Chloro-3-cyclohexylpropan-2-one has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease research, 1-Chloro-3-cyclohexylpropan-2-one has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function in animal models. 1-Chloro-3-cyclohexylpropan-2-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-3-cyclohexylpropan-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. 1-Chloro-3-cyclohexylpropan-2-one also has a broad range of potential therapeutic applications, which makes it a versatile compound for research. However, 1-Chloro-3-cyclohexylpropan-2-one has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. 1-Chloro-3-cyclohexylpropan-2-one also has limited stability in solution, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for 1-Chloro-3-cyclohexylpropan-2-one research. In cancer research, 1-Chloro-3-cyclohexylpropan-2-one could be further studied for its potential as a chemotherapeutic agent. 1-Chloro-3-cyclohexylpropan-2-one could also be studied for its potential to sensitize cancer cells to radiation therapy. In Alzheimer's disease research, 1-Chloro-3-cyclohexylpropan-2-one could be studied for its potential to improve cognitive function in human clinical trials. 1-Chloro-3-cyclohexylpropan-2-one could also be studied for its potential to inhibit the formation of beta-amyloid plaques in human clinical trials. Overall, 1-Chloro-3-cyclohexylpropan-2-one has significant potential for therapeutic applications, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Conclusion
In conclusion, 1-Chloro-3-cyclohexylpropan-2-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. 1-Chloro-3-cyclohexylpropan-2-one has been studied for its ability to modulate various biological pathways and has shown promise in cancer research, Alzheimer's disease research, and inflammation research. 1-Chloro-3-cyclohexylpropan-2-one has several advantages for lab experiments, but it also has some limitations. There are several future directions for 1-Chloro-3-cyclohexylpropan-2-one research, and further studies are needed to fully understand its potential for therapeutic applications.
Métodos De Síntesis
The synthesis of 1-Chloro-3-cyclohexylpropan-2-one involves the reaction of cyclohexanone with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then purified by distillation to obtain pure 1-Chloro-3-cyclohexylpropan-2-one. This method has been optimized to produce high yields of 1-Chloro-3-cyclohexylpropan-2-one with minimal impurities.
Aplicaciones Científicas De Investigación
1-Chloro-3-cyclohexylpropan-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, 1-Chloro-3-cyclohexylpropan-2-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 1-Chloro-3-cyclohexylpropan-2-one has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. 1-Chloro-3-cyclohexylpropan-2-one has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-chloro-3-cyclohexylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAFQOXCBXIWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-cyclohexylpropan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide](/img/structure/B7574439.png)
![Cyclopropyl-[2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574444.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)

![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)

![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)